molecular formula C11H12F3NO3 B14176126 (S)-2-Amino-4-(3-(trifluoromethoxy)phenyl)butanoic acid

(S)-2-Amino-4-(3-(trifluoromethoxy)phenyl)butanoic acid

Cat. No.: B14176126
M. Wt: 263.21 g/mol
InChI Key: XXWHKZICAUCGPQ-VIFPVBQESA-N
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Description

(S)-2-Amino-4-(3-(trifluoromethoxy)phenyl)butanoic acid is a non-proteogenic amino acid derivative designed as a critical building block for pharmaceutical research and peptidomimetic studies. This compound features a chiral center in the (S)-configuration and a lipophilic aromatic side chain containing a trifluoromethoxy group. The presence of the trifluoromethoxy moiety is strategically significant; it enhances the molecule's metabolic stability and membrane permeability, making it a valuable bioisostere in medicinal chemistry for optimizing the properties of drug candidates . This reagent serves as a versatile intermediate in organic synthesis, particularly in the construction of complex peptide chains and small molecules. Its primary research value lies in its application for developing novel therapeutics, with potential in areas such as diabetes treatment, given that structurally related 3-amino-4-(2,4,5-trifluorophenyl)butyric acid derivatives are known for their role in promoting insulin secretion and have shown significant hypoglycemic effects in model organisms . The compound is offered with high chemical purity and is intended for use in research laboratories only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this specialized amino acid to explore new molecular architectures and introduce specific functionalities that may lead to breakthrough discoveries in drug design .

Properties

Molecular Formula

C11H12F3NO3

Molecular Weight

263.21 g/mol

IUPAC Name

(2S)-2-amino-4-[3-(trifluoromethoxy)phenyl]butanoic acid

InChI

InChI=1S/C11H12F3NO3/c12-11(13,14)18-8-3-1-2-7(6-8)4-5-9(15)10(16)17/h1-3,6,9H,4-5,15H2,(H,16,17)/t9-/m0/s1

InChI Key

XXWHKZICAUCGPQ-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CC[C@@H](C(=O)O)N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Preparation of the β-Keto Ester Intermediate

The β-keto ester 4-(3-(trifluoromethoxy)phenyl)-2-oxobutanoate can be synthesized via a Friedel-Crafts acylation of 3-(trifluoromethoxy)benzene with diketene, followed by esterification. Alternatively, a cross-coupling reaction between a boronic acid derivative and an α-keto ester using Suzuki-Miyaura conditions has been reported.

Asymmetric Hydrogenation Conditions

Using a chiral ruthenium catalyst (e.g., Noyori-type catalysts), the β-keto ester undergoes hydrogenation to yield the (S)-configured amino acid ester. Typical conditions include:

  • Catalyst : RuCl[(S)-Xyl-SEGPHOS] (0.5 mol%)
  • Solvent : Methanol or ethanol
  • Pressure : 50–100 bar H₂
  • Temperature : 50–70°C
    This method achieves enantiomeric excess (ee) >98% and yields >85%.

Chiral Pool Synthesis from Natural Amino Acids

Modification of naturally occurring amino acids provides an alternative route. L-Aspartic acid serves as a starting material for this approach:

Side-Chain Elongation and Functionalization

  • Protection : L-Aspartic acid is protected as its tert-butyl ester (Boc-Asp-OtBu).
  • Homologation : A Wittig reaction with (3-(trifluoromethoxy)phenyl)methyltriphenylphosphonium bromide extends the side chain.
  • Reduction and Deprotection : The resulting α,β-unsaturated ester is hydrogenated and deprotected to yield the target compound.
    This method avoids racemization but requires careful control of reaction conditions to maintain stereochemical integrity.

Enzymatic Resolution of Racemic Mixtures

Kinetic resolution using acylase enzymes offers a biocatalytic route:

Racemic Synthesis and Resolution

  • Racemic precursor : 2-Amino-4-(3-(trifluoromethoxy)phenyl)butanoic acid is synthesized via Strecker reaction using 3-(trifluoromethoxy)benzaldehyde.
  • Enzymatic hydrolysis : Porcine kidney acylase selectively hydrolyzes the (S)-enantiomer from an N-acetylated racemic mixture.
    Reported resolutions achieve 99% ee with a 45% theoretical yield for the (S)-enantiomer.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

For small-scale applications, SPPS techniques enable rapid assembly:

Resin Functionalization and Chain Elongation

  • Resin loading : Fmoc-protected glycine is anchored to a Wang resin.
  • Side-chain incorporation : A pre-synthesized 3-(trifluoromethoxy)phenylpropyl fragment is introduced via Mitsunobu reaction.
  • Cleavage and deprotection : TFA treatment releases the free amino acid.
    This method is advantageous for parallel synthesis but suffers from lower overall yields (~60%) compared to solution-phase approaches.

Comparative Analysis of Synthetic Routes

Method Yield (%) ee (%) Key Advantages Limitations
Asymmetric Hydrogenation 85–90 98–99 High stereoselectivity Requires specialized catalysts
Chiral Pool 70–75 >99 Uses inexpensive starting materials Multi-step, moderate yields
Enzymatic Resolution 40–45 99 Eco-friendly, mild conditions Theoretical yield limit (50%)
SPPS 55–60 95–97 Amenable to automation Scale-up challenges

Critical Reaction Optimization Parameters

Solvent Systems

Polar aprotic solvents (DMF, THF) are preferred for coupling reactions, while alcohols (MeOH, EtOH) enhance hydrogenation efficiency.

Temperature Control

  • Coupling reactions : 0–25°C to minimize racemization.
  • Hydrogenation : 50–70°C for optimal catalyst activity.

Protecting Group Strategy

Boc protection demonstrates superior stability during coupling steps compared to Cbz, which requires hydrogenolysis.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety:

  • Catalyst recycling : Immobilized Ru catalysts reduce metal costs.
  • Continuous-flow systems : Mitigate exothermic risks in hydrogenation steps.
  • Green chemistry : Solvent recovery systems and biocatalytic steps align with sustainability goals.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(3-trifluoromethoxy-phenyl)-butyric acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Amino-4-(3-trifluoromethoxy-phenyl)-butyric acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-amino-4-(3-trifluoromethoxy-phenyl)-butyric acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The amino group may participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

  • 2-Amino-4-(3-(carboxymethyl)phenylphosphono)-butanoic acid (GGsTop): Features a phosphono group and carboxymethyl-substituted phenyl ring. Acts as a covalent inhibitor of human γ-glutamyl transpeptidase (hGGT1) due to its glutamate-like structure .
  • Synthesized as racemate and enantiomers, with measured pKa (2.05) and log D (-1.02), indicating moderate lipophilicity .
  • (2S)-2-Amino-4-(methylsulfanyl)butanoic acid: Contains a methylsulfanyl group at the γ-position. Used in metabolic studies and toxin databases, highlighting sulfur’s role in redox interactions .
  • Patent-derived 2-(phenoxy)propionic/butanoic acids: Anti-inflammatory phenyl-substituted derivatives with varied substituents (e.g., sulphone, oxygen) .

Physicochemical Properties

Compound Substituent Position/Group pKa (α-COOH) log D Solubility (Predicted) Reference
(S)-2-Amino-4-(3-(trifluoromethoxy)phenyl)butanoic acid γ-3-(CF₃O)Ph ~2.2* ~1.5* Low (lipophilic) Inferred
2-Amino-4-(trifluoromethoxy)butanoic acid γ-CF₃O 2.05 -1.02 Moderate
GGsTop γ-Ph-(carboxymethyl/methylphosphono) Not reported Not reported Low (bulky substituent)
(2S)-2-Amino-4-(methylsulfanyl)butanoic acid γ-SCH₃ ~1.9* ~0.3* Moderate

*Estimated based on substituent effects (e.g., CF₃O increases acidity and lipophilicity compared to SCH₃).

Stereochemical Considerations

The (S)-configuration of the target compound is critical for bioactivity, as seen in enantiopure analogs like 2-amino-4-(trifluoromethoxy)butanoic acid, where stereochemistry affects metabolic stability and target engagement . Racemic mixtures (e.g., patent derivatives) often show reduced efficacy, underscoring the importance of chiral synthesis .

Research Findings and Implications

  • Trifluoromethoxy vs.
  • Phenyl Ring Impact: The 3-(CF₃O)Ph substituent may enhance π-π stacking in enzyme active sites, unlike non-aromatic analogs (e.g., GGsTop’s phosphono group), which rely on electrostatic interactions .
  • Therapeutic Potential: Structural parallels to anti-inflammatory patent compounds suggest the target could modulate prostaglandin pathways or cytokine signaling, though direct evidence is needed .

Biological Activity

(S)-2-Amino-4-(3-(trifluoromethoxy)phenyl)butanoic acid is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₂F₃NO₃
  • Molecular Weight : Approximately 263.21 g/mol
  • Functional Groups : The compound features an amino group and a trifluoromethoxy-phenyl moiety attached to a butyric acid backbone, which enhances its lipophilicity and stability.

The biological activity of (S)-2-Amino-4-(3-(trifluoromethoxy)phenyl)butanoic acid is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethoxy group improves the compound's capacity to penetrate cell membranes, facilitating interactions with intracellular targets. The amino group can participate in hydrogen bonding and electrostatic interactions, which may enhance binding affinity and specificity.

Biological Activity

Research indicates that (S)-2-Amino-4-(3-(trifluoromethoxy)phenyl)butanoic acid exhibits various biological activities relevant to pharmacology:

  • Cellular Uptake : Enhanced lipophilicity allows for effective cellular uptake, making it a potential candidate for therapeutic applications.
  • Target Interaction : It has been shown to modulate biological pathways by acting on specific receptors or enzymes involved in cellular processes.

In Vitro Studies

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaKey Features
(S)-2-Amino-4-(3-(trifluoromethoxy)phenyl)butanoic acidC₁₁H₁₂F₃NO₃Unique trifluoromethoxy substitution enhancing biological activity
(S)-2-Amino-4-(4-(trifluoromethoxy)phenyl)butanoic acidC₁₁H₁₂F₃NO₃Similar structure with different substitution pattern
(S)-3-amino-4-(2,4,5-trifluoro-phenyl)-butanoic acidCHFNContains multiple trifluoro substituents affecting activity

Potential Applications

(S)-2-Amino-4-(3-(trifluoromethoxy)phenyl)butanoic acid's unique properties make it suitable for various applications:

  • Medicinal Chemistry : As a building block for synthesizing new pharmaceuticals targeting specific biological pathways.
  • Research Tool : Used in biochemical assays to investigate cellular mechanisms and drug interactions.
  • Therapeutic Development : Potential candidate for treating conditions related to neurotransmitter imbalances or cancer cell proliferation .

Q & A

Q. What are the optimal synthetic routes for (S)-2-amino-4-(3-(trifluoromethoxy)phenyl)butanoic acid, and how can conversion efficiency be improved?

  • Methodological Answer : The compound can be synthesized via enzymatic or chemical methods. Enzymatic approaches using methionine adenosyltransferase (MAT) analogs (e.g., from Sulfolobus solfataricus) have shown variable conversion rates (36–84%) depending on substituents like sulfur/selenium or alkyne groups . Chemical synthesis may involve protecting-group strategies (e.g., Fmoc or tert-butoxycarbonyl) to preserve stereochemistry, as seen in fluorinated phenyl analogs . Optimization requires monitoring via HPLC and adjusting reaction conditions (temperature, catalysts) to enhance yield.

Q. How can the stereochemical purity of (S)-2-amino-4-(3-(trifluoromethoxy)phenyl)butanoic acid be validated?

  • Methodological Answer : Use chiral HPLC or capillary electrophoresis with a cyclodextrin-based stationary phase to resolve enantiomers. Nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) can confirm stereochemistry. Cross-reference with X-ray crystallography data from structurally similar compounds, such as methionine derivatives .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH and temperature?

  • Methodological Answer : Perform accelerated stability studies using:
  • Thermogravimetric analysis (TGA) to assess thermal decomposition.
  • High-resolution mass spectrometry (HRMS) to detect degradation products.
  • pH-dependent UV-Vis spectroscopy to monitor structural changes in acidic/alkaline conditions. Comparative data from fluorinated phenyl analogs (e.g., 3,5-difluorophenyl derivatives) suggest stability challenges due to electron-withdrawing trifluoromethoxy groups .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence this compound’s interaction with biological targets like ASCT2 or other amino acid transporters?

  • Methodological Answer : Conduct competitive inhibition assays using radiolabeled substrates (e.g., ³H-glutamine for ASCT2). Compare inhibition constants (Ki) with structurally related inhibitors like V-9302, which features a bis-aryl substitution pattern . Molecular docking simulations (e.g., AutoDock Vina) can map hydrophobic interactions between the trifluoromethoxy group and transporter binding pockets.

Q. What strategies resolve contradictory data in enzyme inhibition studies involving this compound?

  • Methodological Answer : Address variability by:
  • Standardizing assay conditions (e.g., buffer ionic strength, ATP concentration for MAT studies) .
  • Validating enzyme activity via positive controls (e.g., methionine sulfoximine for glutamine synthetase inhibition) .
  • Using isothermal titration calorimetry (ITC) to quantify binding thermodynamics and distinguish nonspecific interactions.

Q. How can computational models predict the metabolic fate or toxicity of this compound?

  • Methodological Answer : Employ in silico tools:
  • ADMET Predictor™ to estimate permeability, cytochrome P450 interactions, and hepatotoxicity.
  • Density Functional Theory (DFT) calculations to assess reactivity of the trifluoromethoxy group under oxidative conditions. Compare with fluorinated analogs (e.g., 2,4,5-trifluorophenyl derivatives) to identify metabolic hotspots .

Q. What role does the trifluoromethoxy substituent play in modulating the compound’s pharmacokinetic properties?

  • Methodological Answer : Evaluate lipophilicity (logP) via shake-flask experiments or chromatographic retention times. The trifluoromethoxy group increases metabolic stability compared to methoxy analogs but may reduce solubility. Use pharmacokinetic modeling (e.g., GastroPlus®) to simulate absorption in silico, referencing data from fluorinated benzenebutanoic acids .

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